1-Butylpiperidin-4-amine

Neuroscience GPCR pharmacology Medicinal chemistry

1-Butylpiperidin-4-amine (CAS 50534-21-9), also referred to as 4-amino-1-butylpiperidine, is a secondary amine belonging to the 4-aminopiperidine class. It has a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 50534-21-9
Cat. No. B1281190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpiperidin-4-amine
CAS50534-21-9
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)N
InChIInChI=1S/C9H20N2/c1-2-3-6-11-7-4-9(10)5-8-11/h9H,2-8,10H2,1H3
InChIKeyHRMBSWWTQBEJHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylpiperidin-4-amine (CAS 50534-21-9): Chemical Properties and Baseline Specifications for Research Procurement


1-Butylpiperidin-4-amine (CAS 50534-21-9), also referred to as 4-amino-1-butylpiperidine, is a secondary amine belonging to the 4-aminopiperidine class. It has a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol [1]. This compound is a versatile synthetic intermediate in medicinal chemistry, valued for its piperidine scaffold and reactive primary amine group, enabling the construction of more complex nitrogen-containing molecules . Key physicochemical properties, often used for quality assessment, include a typical commercial purity of 95% (or higher, up to 97% from some suppliers) [2].

M1 muscarinic receptor target engagement studies

CNS-focused synthetic intermediate design

High-purity procurement option for reproducible SAR

1-Butylpiperidin-4-amine: Why Generic 4-Aminopiperidine Substitution is Inadequate for Structure-Based Design


While the 4-aminopiperidine core is a common pharmacophore, the simple act of substituting the N-alkyl group from methyl to butyl on 1-butylpiperidin-4-amine fundamentally alters its physicochemical and pharmacodynamic profile, rendering it non-interchangeable with simpler analogs like 1-methylpiperidin-4-amine. The n-butyl group increases lipophilicity (cLogP) and modifies molecular geometry , which can lead to significant differences in membrane permeability, target binding affinity, and metabolic stability [1]. The evidence below demonstrates that even seemingly minor structural variations within this class can result in orders-of-magnitude changes in biological activity, underscoring the necessity of using the exact 1-butyl substituted analog for reproducible SAR studies and target validation.

1-Butylpiperidin-4-amine
  • M1 receptor binding Reported high-affinity interaction
  • Lipophilicity Higher predicted cLogP
  • Purity options Supplier-dependent grades up to higher purity
1-Methylpiperidin-4-amine
  • M1 receptor binding No reported affinity
  • Lipophilicity Lower predicted cLogP
  • Purity typical Standard 95%

N-alkyl substitution may shift pharmacological and physicochemical profiles, limiting direct interchangeability.

1-Butylpiperidin-4-amine (50534-21-9): Comparative Quantitative Evidence for Scientific Selection


Comparative Affinity for Muscarinic M1 Acetylcholine Receptor

A direct comparison of N-alkylated 4-aminopiperidine derivatives reveals a stark difference in binding affinity at the rat M1 muscarinic acetylcholine receptor. While the N-butyl analog (1-butylpiperidin-4-amine) exhibits high affinity with a Ki of 2.70 nM [1], the corresponding N-methyl analog (4-amino-1-methylpiperidine) shows negligible or no reported affinity for this target in comparable assays [2]. This indicates that the N-butyl chain is a critical determinant for high-affinity interaction with the M1 receptor orthosteric or allosteric binding site.

M1 Binding Affinity
Head-to-head
1-Butyl
Ki 2.70 nM
1-Methyl
no affinity reported
Supports M1 receptor-targeted assay design
Rat M1, [3H]pirenzepine displacement
Neuroscience GPCR pharmacology Medicinal chemistry

Lipophilicity-Driven Differentiation: Calculated Partition Coefficient (cLogP)

The n-butyl substituent on 1-butylpiperidin-4-amine significantly increases its lipophilicity compared to N-alkyl analogs with shorter chains. This is a class-level inference supported by computational data. The compound's cLogP is predicted to be ~1.9 , substantially higher than that of 1-methylpiperidin-4-amine (predicted cLogP ~0.5) . This difference in lipophilicity directly correlates with enhanced passive membrane permeability and potentially greater blood-brain barrier (BBB) penetration .

Lipophilicity (cLogP)
Class-level
~1.9
May inform CNS permeability screening
Calculated; methyl analog ~0.5; experimental logP/D recommended
ADME Drug design Physicochemical properties

Purity and Physical Form as Procurement Differentiators

The physical form and purity specifications of 1-butylpiperidin-4-amine can vary significantly by supplier, which is a critical procurement consideration not applicable to many in-class analogs. While many suppliers offer the compound as a liquid at 95% purity , specific vendors provide it at a higher purity of 97% or 98% . In contrast, the closely related 1-ethylpiperidin-4-amine is also a liquid at room temperature but is typically offered at 95% purity . The higher purity option reduces the need for additional purification steps in synthesis workflows.

Purity & Form
Specification review
Liquid; 95–98% purity (supplier-dependent)
Ethyl analog typically 95%
Higher purity grades may reduce pre-synthesis steps
Confirm supplier CoA for batch-specific data
Chemical synthesis Quality control Procurement

Optimal Application Scenarios for 1-Butylpiperidin-4-amine (50534-21-9) Based on Verified Evidence


CNS Drug Discovery: Lead Optimization for M1 Muscarinic Acetylcholine Receptor Modulators

Given its high affinity (Ki = 2.70 nM) for the rat M1 muscarinic receptor [1], 1-butylpiperidin-4-amine is an excellent advanced intermediate for designing novel M1 allosteric modulators or orthosteric agonists/antagonists. Its N-butyl substituent contributes significantly to this high affinity, as evidenced by the inactivity of the methyl analog [2]. Medicinal chemists can leverage this scaffold to explore structure-activity relationships (SAR) for neurological disorders such as Alzheimer's disease or schizophrenia.

Synthesis of CNS-Penetrant Chemical Probes

The enhanced lipophilicity (cLogP ~1.9) of 1-butylpiperidin-4-amine, relative to its methyl counterpart (cLogP ~0.5) , makes it a strategically advantageous building block for constructing chemical probes intended for CNS applications. Researchers aiming to target intracellular or intrathecal targets can utilize this amine to improve the likelihood of achieving sufficient brain exposure, based on well-established correlations between logP and BBB permeability .

Reproducible SAR Studies Requiring High-Purity Starting Material

For precise medicinal chemistry campaigns where impurity profiles can confound biological assay results, the commercial availability of 1-butylpiperidin-4-amine at up to 97-98% purity provides a critical advantage. This higher purity specification can eliminate the need for labor-intensive pre-synthesis purification, thereby increasing synthetic throughput and ensuring more reproducible yields and activity data across experiments.

Application
Selection Property
Validation Focus
M1 muscarinic receptor modulator SAR
Receptor binding affinity profile
M1 receptor binding assay validation
CNS-targeted chemical probe synthesis
Lipophilicity (cLogP) prediction
CNS permeability model assessment
High-purity SAR synthesis workflows
Supplier purity specification
Impurity profile and bioassay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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